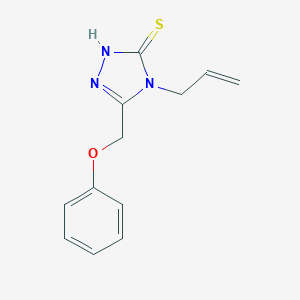

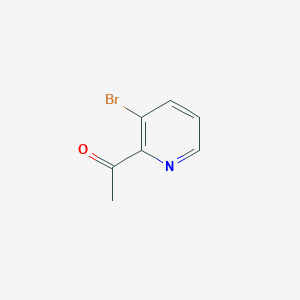

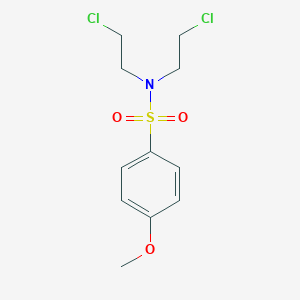

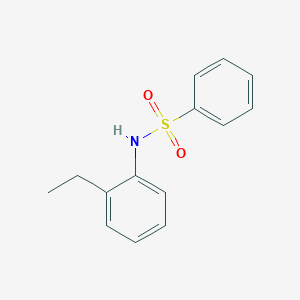

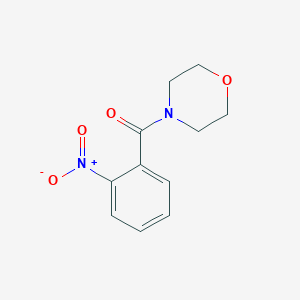

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide, also known as MESNA, is an important compound used in scientific research and in the synthesis of various pharmaceuticals. It is a sulfonamide derivative of 4-methoxybenzene, and is used as an acid scavenger in chemical reactions. MESNA has a wide range of applications in the pharmaceutical, agricultural, and chemical industries, and is an important tool for scientists in their laboratory experiments.

Scientific Research Applications

Sensor Development

The synthesis of bis-sulfonamides has been explored for applications as heavy metal sensors. For instance, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) was fabricated onto a glassy carbon electrode to develop a Co2+ ions sensor, exhibiting high sensitivity and stability (Sheikh et al., 2016).

Electrochemical Analysis

Studies on the electrochemical reduction of related compounds such as methoxychlor have been conducted to understand the cleavage of carbon-chlorine bonds and to identify dechlorinated products, contributing to the understanding of chemical reduction processes and environmental decontamination strategies (McGuire & Peters, 2016).

Antifungal and Anti-HIV Activities

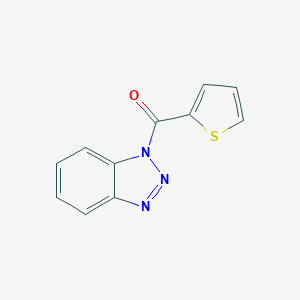

A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened in vitro for their antifungal and anti-HIV activities, illustrating the potential therapeutic applications of such compounds (Zareef et al., 2007).

Catalysis

Catalytic reductions of environmental pollutants like methoxychlor with nickel(I) salen electrogenerated in situ at carbon cathodes have been investigated, showcasing the use of these compounds in environmental remediation through catalytic processes (McGuire et al., 2016).

Polymer Synthesis

Research into the synthesis of new platinum(II) dithiocarbimato complexes from reactions involving 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide illustrates the application of these compounds in the development of new materials with potential uses in electronics, catalysis, and more (Amim et al., 2008).

Corrosion Inhibition

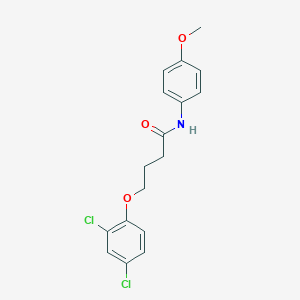

The evaluation of novel synthesized compounds, such as N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide derivatives, for their corrosion inhibiting properties on mild steel in acidic environments, demonstrates the importance of these compounds in industrial applications to prevent corrosion and prolong the life of metal structures (Singh & Quraishi, 2016).

properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVWULNCGBXDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006762 |

Source

|

| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide | |

CAS RN |

86357-59-7 |

Source

|

| Record name | NSC57821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)

![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)